

Introduction: The Strategic Value of Fluorinated Isatins

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Fluoro-1-methylindoline-2,3-dione

Cat. No.: B2571759

[Get Quote](#)

Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, a core molecular structure that is recurrently found in potent, biologically active compounds.^{[1][2][3]} The versatility of the isatin core allows for extensive chemical modification, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and neuroprotective effects.^{[1][4]}

A key strategy in modern drug design is the incorporation of fluorine atoms into lead compounds to enhance their therapeutic properties.^[5] Fluorine's unique characteristics—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and membrane permeability.^[5]

This guide focuses on a specific, synthetically valuable derivative: 7-Fluoro-1-methylisatin. By combining fluorination at the 7-position with methylation at the 1-position (the indole nitrogen), this compound presents a unique set of physicochemical properties. We will provide an in-depth analysis of its core molecular profile, propose a robust synthetic pathway, and discuss its potential applications in drug discovery and development.

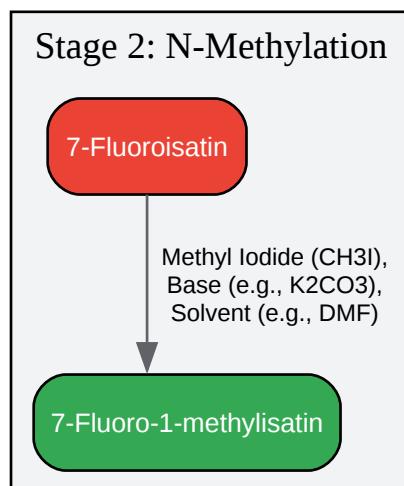
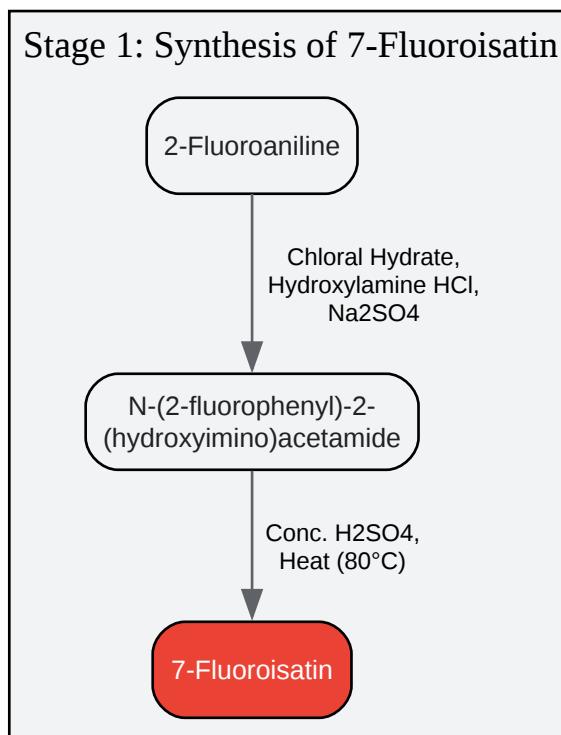
Core Molecular Profile and Physicochemical Properties

7-Fluoro-1-methylisatin is structurally defined by the isatin bicyclic system, featuring a fluorine atom on the C7 position of the benzene ring and a methyl group on the N1 position of the pyrrole ring. This N-methylation removes the acidic proton found in the parent 7-fluoroisatin, a modification that significantly alters its hydrogen bonding capability and lipophilicity.

The fundamental properties of 7-Fluoro-1-methylisatin are summarized below.

Property	Value	Source / Rationale
IUPAC Name	7-fluoro-1-methyl-1H-indole-2,3-dione	Based on systematic nomenclature rules.
Molecular Formula	C ₉ H ₆ FNO ₂	Derived from 7-fluoroisatin (C ₈ H ₄ FNO ₂) by replacing the N-H with an N-CH ₃ group. ^[6]
Molecular Weight	179.15 g/mol	Calculated from the molecular formula. ^{[7][8]}
CAS Number	Not directly available in searched literature. Related compounds: 7-Fluoroisatin (317-20-4), 7-Methylisatin (1127-59-9).	[9][10]
Appearance	Expected to be a yellow to orange crystalline solid.	Based on analogues like 7-fluoroisatin and 7-methylisatin. ^{[2][4]}
Solubility	Expected to be sparingly soluble in water, but soluble in polar organic solvents such as DMSO, DMF, and dichloromethane.	N-methylation typically increases solubility in less polar organic solvents compared to the N-H parent. ^[2]

Rationale in Medicinal Chemistry: The Impact of C7-Fluorination and N1-Methylation



The specific placement of the fluoro and methyl groups is a deliberate design choice aimed at optimizing drug-like properties.

- **C7-Fluorination:** The electron-withdrawing nature of the fluorine atom at the 7-position significantly alters the electron distribution of the aromatic ring. This modification can serve multiple purposes:
 - **Metabolic Blocking:** The C-F bond is exceptionally strong, making the C7 position resistant to oxidative metabolism by cytochrome P450 enzymes, which can improve the compound's pharmacokinetic profile.
 - **Modulation of Acidity:** While the N1-proton is absent in this molecule, in related scaffolds, C7-fluorination would influence the pKa of nearby functional groups.
 - **Enhanced Binding Interactions:** The fluorine atom can participate in favorable orthogonal multipolar interactions (e.g., with backbone amides in a protein active site) or act as a weak hydrogen bond acceptor, potentially increasing target affinity and selectivity.^[5]
- **N1-Methylation:** Replacing the hydrogen on the indole nitrogen with a methyl group is a common and impactful medicinal chemistry tactic.
 - **Increased Lipophilicity:** This change removes a hydrogen bond donor site, generally increasing the molecule's lipophilicity (logP). This can enhance cell membrane permeability and oral bioavailability.
 - **Improved Solubility:** While removing a hydrogen bond donor might decrease aqueous solubility, it often improves solubility in the organic solvents used for formulation and screening.
 - **Conformational Lock:** The methyl group can introduce steric constraints that may lock the molecule into a more biologically active conformation.

Synthetic Strategy and Workflow

The synthesis of 7-Fluoro-1-methylisatin can be logically achieved via a two-stage process: first, the construction of the 7-fluoroisatin core, followed by a selective N-methylation. This approach allows for modularity and high yields.

Diagram: Proposed Synthetic Workflow for 7-Fluoro-1-methylisatin

[Click to download full resolution via product page](#)

Caption: A proposed two-stage synthetic pathway for 7-Fluoro-1-methylisatin.

Experimental Protocol: Stage 1 - Synthesis of 7-Fluoroisatin

This protocol is adapted from established Sandmeyer-type isatin syntheses.[\[4\]](#)[\[11\]](#)[\[12\]](#)

- Preparation of the Isonitrosoacetanilide Intermediate:
 - In a suitable reaction vessel (e.g., a 1L four-neck flask), dissolve chloral hydrate (0.16 mol) and anhydrous sodium sulfate (0.67 mol) in 400 mL of water with heating.
 - To this solution, add hydroxylamine hydrochloride (0.33 mol) followed by 2-fluoroaniline (0.1 mol).
 - Heat the reaction mixture to 65-75°C and stir vigorously for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - Upon completion, the intermediate, N-(2-fluorophenyl)-2-(hydroxyimino)acetamide, will precipitate.
 - Filter the mixture while warm (40-45°C), wash the solid with water, and dry thoroughly.
- Cyclization to 7-Fluoroisatin:
 - Caution: This step involves concentrated strong acid and should be performed in a chemical fume hood with appropriate personal protective equipment.
 - In a separate flask, carefully add the dried intermediate (e.g., 0.1 mol) portion-wise to 100 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 65°C.
 - After the addition is complete, heat the mixture to 80°C and stir for approximately 40-60 minutes.
 - Quench the reaction by slowly pouring the acidic solution into a beaker containing 500 mL of crushed ice with vigorous stirring.
 - A brick-red or yellow solid, 7-fluoroisatin, will precipitate.[\[11\]](#)

- Stir the slurry for one hour to ensure complete precipitation, then collect the solid by filtration.
- Wash the solid with cold water until the filtrate is neutral and dry the product. Purity can be enhanced by recrystallization from a suitable solvent like an ethyl acetate/petroleum ether mixture.[11]

Experimental Protocol: Stage 2 - N-Methylation

- Reaction Setup:
 - Dissolve the synthesized 7-fluoroisatin (1 equivalent) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone in a round-bottom flask.
 - Add a mild base, such as potassium carbonate (K_2CO_3 , 1.5-2.0 equivalents), to the solution.
 - Stir the mixture at room temperature for 20-30 minutes to form the corresponding anion.
- Methylation:
 - Add methyl iodide (CH_3I , 1.2-1.5 equivalents) dropwise to the reaction mixture.
 - Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction's completion using TLC by observing the disappearance of the starting material spot.
- Work-up and Purification:
 - Once the reaction is complete, pour the mixture into cold water.
 - The product, 7-Fluoro-1-methylisatin, should precipitate out of the solution.
 - Collect the solid by vacuum filtration and wash thoroughly with water.
 - Dry the crude product. Further purification can be achieved by recrystallization or column chromatography to yield the final, high-purity compound.

Spectroscopic Characterization

The identity and purity of the synthesized 7-Fluoro-1-methylisatin must be confirmed through spectroscopic analysis.

- ^1H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the N-CH₃ protons, typically in the range of δ 3.0-3.5 ppm. The aromatic region (δ 7.0-8.0 ppm) will display a complex multiplet pattern for the three protons on the benzene ring, with coupling patterns influenced by the fluorine atom.
- ^{13}C NMR: The carbon spectrum will confirm the presence of nine distinct carbon signals. Key signals include the N-CH₃ carbon (around 25-30 ppm) and the two carbonyl carbons (C2 and C3) at the downfield end of the spectrum (δ 155-185 ppm).[3]
- ^{19}F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom on the aromatic ring.[4]
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 179.15 g/mol , confirming the compound's elemental composition.

Potential Applications in Drug Discovery

Isatin derivatives are known to inhibit a variety of enzymes, including caspases and protein kinases, which are critical targets in oncology and inflammatory diseases.[2] The specific structural features of 7-Fluoro-1-methylisatin make it a highly promising candidate for several therapeutic areas:

- Oncology: As a potential kinase inhibitor, its enhanced lipophilicity could facilitate entry into cancer cells, while the C7-fluorine could improve metabolic stability and binding affinity.[4][5]
- Antiviral Research: Isatins have a long history as antiviral agents.[1][13] 7-Fluoro-1-methylisatin could serve as a scaffold for developing novel inhibitors of viral replication.
- Neurodegenerative Diseases: Some isatin derivatives act as enzyme inhibitors relevant to neurodegeneration.[1] This compound could be explored as a tool for probing pathways involved in diseases like Alzheimer's.

- Cardiovascular Drug Development: Fluorinated isatin derivatives have been investigated as intermediates for cardiovascular drugs, potentially exhibiting effects like vasodilation.[4]

Conclusion

7-Fluoro-1-methylisatin, with a molecular formula of $C_9H_6FNO_2$ and a molecular weight of 179.15 g/mol, is more than just a chemical compound; it is a strategically designed molecule for advanced research. The combination of a C7-fluoro group for metabolic stability and enhanced binding with an N1-methyl group for improved lipophilicity and cell permeability makes it a valuable asset for medicinal chemists. The robust and modular synthetic pathway outlined herein provides a clear route for its preparation, enabling its use as a key building block or lead compound in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Methylisatin | High-Purity Research Compound [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 7-Fluoroisatin | 317-20-4 | Benchchem [benchchem.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. 7-Fluoroisatin(317-20-4) 1H NMR spectrum [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 7-Fluoroisatin | 317-20-4 [chemicalbook.com]
- 10. 7-Methylisatin | $C_9H_6FNO_2$ | CID 14313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 7-Fluoroisatin synthesis - chemicalbook [chemicalbook.com]
- 12. CN101786980A - Synthesis method of isatin derivatives - Google Patents [patents.google.com]

- 13. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Strategic Value of Fluorinated Isatins]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2571759#molecular-weight-and-formula-of-7-fluoro-1-methylisatin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com